molecular formula C10H20O B074256 Cyclodecanol CAS No. 1502-05-2

Cyclodecanol

Cat. No.: B074256
CAS No.: 1502-05-2
M. Wt: 156.26 g/mol
InChI Key: WFRBMXFCEAHLGH-UHFFFAOYSA-N
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Description

Cyclodecanol is an organic compound with the molecular formula C₁₀H₂₀O. It is a secondary alcohol, characterized by a hydroxyl group (-OH) attached to a cyclodecane ring. This compound is known for its applications in various industrial and chemical processes due to its unique structural properties .

Safety and Hazards

Cyclodecanol may form combustible dust concentrations in air. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Keep away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

Cyclodecanol is a chemical compound with the molecular formula C12H24O . This could be due to the fact that this compound is primarily used in industrial applications rather than in biological or medical contexts.

Biochemical Pathways

It’s known that this compound can undergo oxidation to form cyclododecanone , a process that could potentially interact with redox-related biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclodecanol can be synthesized through the hydrogenation of cyclodecanone. This process involves the reduction of cyclodecanone using hydrogen gas in the presence of a suitable catalyst such as platinum or palladium. The reaction typically occurs under elevated temperatures and pressures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic hydrogenation of cyclodecanone. The process involves the use of high-pressure hydrogen gas and a metal catalyst, often platinum or palladium, to facilitate the reduction reaction. The reaction conditions are optimized to achieve high yields and purity of this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Hydrogen gas, platinum or palladium catalyst, elevated temperature and pressure.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Comparison with Similar Compounds

Cyclodecanol can be compared with other cyclic alcohols such as cyclohexanol and cyclododecanol:

    Cyclohexanol: A six-membered ring alcohol, commonly used as a precursor in the production of nylon.

    Cyclododecanol: A twelve-membered ring alcohol, used in the synthesis of fragrances and as a plasticizer.

Uniqueness of this compound: this compound’s ten-membered ring structure provides a balance between the reactivity and stability of the compound, making it suitable for various industrial and research applications. Its intermediate ring size allows for unique interactions with biological systems and chemical reagents .

Properties

IUPAC Name

cyclodecanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c11-10-8-6-4-2-1-3-5-7-9-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRBMXFCEAHLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061737
Record name Cyclodecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502-05-2
Record name Cyclodecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1502-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclodecanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLODECANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88148
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Record name Cyclodecanol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclodecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLODECANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPG8P5THD7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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